2,4-Dichlorophenol

Catalog No.
S560418
CAS No.
120-83-2
M.F
C6H4Cl2O
M. Wt
163.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenol

CAS Number

120-83-2

Product Name

2,4-Dichlorophenol

IUPAC Name

2,4-dichlorophenol

Molecular Formula

C6H4Cl2O

Molecular Weight

163.00 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H

InChI Key

HFZWRUODUSTPEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)O

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Soluble in carbon tetrachloride
Soluble in ethanol, benzene, chloroform and ethyl ether.
Soluble in aqueous alkali, oxygenated and chlorinated solvents.
In water, 4.50X10+3 mg/L at 20 °C
4.5 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.45 (poor)

Synonyms

2,4-dichlorophenol, 2,4-dichlorophenol potassium, 2,4-dichlorophenol sodium, 2,4-dichlorophenol, 14C-labeled cpd, 4,6-dichlorophenol

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)O

Biomonitoring

[1] Centers for Disease Control and Prevention. 2,4-Dichlorophenol - Biomonitoring Summary

Wastewater Treatment

Due to its toxicity and resistance to degradation, removing 2,4-DCP from wastewater is an important environmental concern. Researchers are investigating various methods for 2,4-DCP remediation, including using microbial enzymes like laccase produced by specific bacteria [2]. These enzymes can break down 2,4-DCP into less harmful compounds. Another promising approach involves photocatalysis, which utilizes light and a catalyst (like titanium dioxide) to degrade the pollutant [3, 4]. Research continues to optimize these methods for efficient and cost-effective wastewater treatment.

[2] NCBI. 2,4-Dichlorophenol biotransformation using immobilized marine halophilic Bacillus subtilis culture and laccase enzyme: application in wastewater treatment

[3] Hindawi. Photocatalytic Degradation of 2,4-Dichlorophenol by TiO2 Intercalated Talc Nanocomposite

2,4-Dichlorophenol is a chlorinated derivative of phenol, characterized by the molecular formula C₆H₄Cl₂O. It appears as a white crystalline solid and exhibits mild acidity with a pKa of approximately 7.9. This compound is primarily produced through the chlorination of phenol and is widely recognized as a precursor for the herbicide 2,4-dichlorophenoxyacetic acid. The annual global production of 2,4-dichlorophenol is estimated at around 40,000 metric tons (approximately 88 million pounds) .

  • Toxicity: May cause skin, eye, and respiratory irritation upon exposure [].
  • Flammability: Combustible [].
  • Reactivity: Can react with strong oxidizing agents [].
  • Safe Handling: Standard laboratory safety practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hood when working with 2,4-DCP [].
, particularly in environmental contexts. Notably, it can be degraded through photochemical processes when exposed to ultraviolet light in the presence of persulfate. The degradation kinetics show that the reaction rate constants increase with pH levels from 5 to 7 before decreasing at pH 8, indicating that environmental conditions significantly affect its stability . Additionally, microbial degradation pathways have been identified where fungi transform 2,4-dichlorophenol into less harmful metabolites through hydroxylation and dechlorination processes .

The biological activity of 2,4-dichlorophenol is significant due to its toxicity. It can adversely affect human health upon exposure, leading to symptoms such as skin irritation, respiratory issues, and potential damage to liver and kidneys . The compound has an oral LD50 value of approximately 580 mg/kg in rats, indicating high toxicity levels . Furthermore, while it has not been classified as a carcinogen, repeated exposure may lead to chronic health effects including damage to the nervous system .

The synthesis of 2,4-dichlorophenol typically involves the chlorination of phenol using chlorine gas or other chlorinating agents. This reaction can be facilitated under various conditions including temperature and pressure adjustments to optimize yield. The process generally results in the formation of dichlorinated phenolic compounds which can be further purified through crystallization or distillation methods .

2,4-Dichlorophenol has several applications across various industries:

  • Herbicide Production: It serves as a key intermediate in the synthesis of herbicides like 2,4-dichlorophenoxyacetic acid.
  • Antiseptic Agents: Due to its antibacterial properties, it finds use in some antiseptic formulations.
  • Industrial Chemicals: It is utilized in the production of dyes and other chemical intermediates.
  • Research: In laboratory settings, it is often used as a reagent for various

Interaction studies involving 2,4-dichlorophenol have revealed its potential to undergo biotransformation by various microorganisms. For instance, certain fungal strains can metabolize this compound through both hydroxylation and dechlorination pathways. These metabolic processes lead to the formation of less toxic products such as hydroquinone and catechol derivatives . Additionally, studies have shown that different environmental conditions affect the efficiency of these biodegradation pathways .

Several compounds share structural similarities with 2,4-dichlorophenol. Here are some notable examples:

Compound NameStructureKey Features
PhenolC₆H₅OHBasic structure; less toxic than dichlorinated variants.
ChlorophenolC₆H₄ClOSimilar toxicity; used as disinfectants but varies in chlorine substitution.
TrichlorophenolC₆H₃Cl₃OMore toxic than dichlorinated forms; used in wood preservation.
PentachlorophenolC₆Cl₅OHighly toxic; used as a pesticide and wood preservative.

Uniqueness of 2,4-Dichlorophenol: Unlike its chlorinated counterparts such as trichlorophenol or pentachlorophenol which exhibit higher toxicity levels and broader applications in biocides and preservatives, 2,4-dichlorophenol's primary use lies in herbicide production and its moderate toxicity profile makes it a subject of environmental concern rather than widespread industrial application.

Physical Description

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion.
Liquid; Pellets or Large Crystals
Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS CRYSTALS OR NEEDLES
Hexagonal needles from benzene
White ... solid
Pale yellow solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

161.9639201 g/mol

Monoisotopic Mass

161.9639201 g/mol

Boiling Point

410 °F at 760 mmHg (NTP, 1992)
210 °C
210.0 °C

Flash Point

237 °F (NTP, 1992)
113 °C
200 °F (open cup); 237 °F (closed cup)
237 °F (114 °C) (open cup)
113 °C o.c.

Heavy Atom Count

9

Vapor Density

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.62
Relative vapor density (air = 1): 5.6

Density

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink
1.4 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

3.06 (LogP)
log Kow = 3.06
3.06
3.17

Odor

Strong medicinal

Odor Threshold

Odor detection in water: 2.10X10-1 ppm (chemically pure)
In air: 0.21 ppm /Purity not specified/
Detection in water: 0.04 mg/L; 0.002 mg/l; 0.0003 mg/L /Purity not specified/
In air: low 1.4007 mg/cu m; high 1.4007 mg/cu m /Purity not specified/

Decomposition

When heated to decomposition ... it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

113 °F (NTP, 1992)
45 °C
45.0 °C

UNII

R669TG1950

Related CAS

3757-76-4 (hydrochloride salt)
50884-30-5 (potassium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Anthelmintics

Mechanism of Action

The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report.
2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates.
Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes.
Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation.

Vapor Pressure

1 mmHg at 127 °F (NTP, 1992)
0.11 [mmHg]
0.09 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 10

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Technical grade contains 2,6-dichlorophenol (8.0%)
... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

120-83-2

Absorption Distribution and Excretion

... Readily absorbed from gastrointestinal tract and from parenteral sites of injection. /Chlorophenols/
The metabolism and distribution of 2,4-dichlorophenol (2,4-DCP) were studied in rat after iv admin of 10 mg/kg. Highest concn was found in kidney, followed by liver, fat, & brain. 2,4-DCP is metabolized to glucuronide & other conjugates. The parent cmpd & its conjugates were rapidly eliminated from body. Half-life of 2,4-DCP & its conjugates in plasma, fat, brain, liver, & kidney ranged from 4 to 30 min. Vol of distribution of 2,4-DCP in plasma was 3.7 L/kg. Tissue/plasma ratios indicated that 2,4-DCP has a greater affinity for kidney.
Because of their high lipid solubility and low ionization at physiological pH, dichlorophenols would be expected to be readily absorbed following ingestion. /Dichlorophenols/
In vivo incorporated bovine urine and adipose reference materials were prepared by oral administration of lindane, 1,2-dichlorobenzene, 2,4-dichlorophenol, 1,2,3,4-tetrachlorobenzene, and pentachlorophenol to cows. The tissues and fluids obtained were homogenized and analyzed for administered compounds and major metabolites. Virtually all of the 20 g dose of 2,4-dichlorophenol was eliminated in the urine within 24 hr following administration. ... The urine samples were found to be reasonably stable with chlorophenol concentrations remaining constant over four freeze/thaw cycles. ...
For more Absorption, Distribution and Excretion (Complete) data for 2,4-DICHLOROPHENOL (9 total), please visit the HSDB record page.

Metabolism Metabolites

2,4-Dichlorophenol is excreted as a conjugate of glucuronic acid. up to 16% may be excreted as sulfate in urine of rabbits.
Mice were given (14)C labeled gamma- or beta-benzene hexachloride by intraperitoneal injection, and the appearance of metabolites in the urine was monitored. 2,4-DCP and 2,4-DCP conjugates were found and identified primarily as glucuronides and sulfates.
The uptake and metabolism of (14)C-labeled 2,4-dichlorophenol was studied in the isolated perfused rat liver. The uptake of radioactivity in liver increased 6.6% in the presence of ATP and 14.9% in the presence of ATP and galactosamine. This increase in the uptake of radioactivity was indicative of maintaining the integrity of liver cells. The glucuronide conjugate of 2,4-DCP in bile was derivatized by permethylation and characterized by gas chromatography-mass spectrometry. Two unusual metabolites were isolated from the liver and perfusate by extraction with hexane. The gas chromatogram of these metabolites gave peaks at the retention times 12.0 and 15.5 min, and were characterized by mass spectrometry. The fragmentation pattern of these metabolites confirmed their identity as dichloromethyoxyphenols.
... Various chlorophenols /including 2,4-dichlorophenol/ are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and pesticides Silvex, Ronnel, lindane and benzene hexachloride. /Chlorophenols/
For more Metabolism/Metabolites (Complete) data for 2,4-DICHLOROPHENOL (9 total), please visit the HSDB record page.
After inhalation and dermal routes, 2,4-DCP is rapidly absorbed and excreted. Data on absorption following oral route are limited to animal studies. When administered intravenously to rats, 2,4-DCP rapidly distributes to the kidney, liver, fat, and brain, with the highest concentrations in the kidney and liver. 2,4-DCP strongly bind to serum proteins, including albumin and globulin. Both human and animal studies indicate that sulfation and glucuronidation are the main metabolic pathways of chlorophenols. 2,4-DCP has been shown to be metabolized into two major metabolites identified as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone by microsomal fractions and whole cells of yeast Saccharomyces cerevisiae expressing human cytochrome P-450 3A4. Another metabolite, 1,2,4-hydroxybenzene, was also detected during biotransformation by whole cells but was not observed in microsomal fractions. (L159)

Wikipedia

2,4-Dichlorophenol

Biological Half Life

2,4-Dichlorophenol (2,4-DCP) /half-lives/ were studied in the rat after iv administration of 10 mg/kg. The half-lives of 2,4-DCP and its conjugates in plasma, fat, brain, liver, and kidney ranged from 4-30 min.

Use Classification

Hazard Classes and Categories -> Carcinogens
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

... Industrially by chlorination of phenol with chlorine gas in a melt in cast-iron reactors. The isomer distribution in the product may be adjusted to market demands by the chlorination level and by recycling various intermediates. The yield, based on chlorine and phenol, is greater than 95%. /Mono-, Di-, and Trichlorophenols with No Chlorine in a Meta Position/
Synthesis of 2,4-dichlorophenol ... through the chlorination of the monochlorophenols.
Preparation by chlorination of phenol; ... by chlorination of o-chlorophenol or p-chlorophenol; ... from 2,4-dinitrophenol.
Industrially it is obtained by chlorinating phenol, p-chlorophenol, o-chlorophenol, or a mixture of these compounds in cast-iron reactors. The chlorinating agent may be chlorine or sulfuryl chloride in combination with a Lewis acid. ... Chlorination with SO2Cl2, which is favorable to the para isomer at the monochlorination stage, gives an excellent yield of 2,4-dichlorophenol. Starting with o-chlorophenol, it is possible to attain a selectivity for 2,4-dichlorophenol of 98%, if chlorination is carried out in liquid SO2 at low temperature.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Phenol, 2,4-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Among all the dichlorophenols, 2,4-dichlorophenol is produced in the greatest quantity.

Analytic Laboratory Methods

EPA Method 8250: Gas Chromatography/Mass Spectrometry for Semivolatile Organics, Packed Column Technique. This gas chromatography/mass spectrometry method is used to determine the concentration of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and ground water. The practical quantitation limit for determining an individual compound is approximately 1 mg/kg (wet weight) for soil/sediment samples, 1-200 mg/kg for wastes, and 10 ug/l for ground water samples. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride, including the title compound, and capable of being eluted without derivatization as sharp peaks from a gas chromatographic packed column. For base/neutral compound detection, a 2 m by 2 mm ID stainless or glass column packed with 3% SP-2250-DB on 100/120 mesh Supelcoport or equivalent is used. For acid compound detection, a 2 m by 2 mm ID glass column packed with 1% SP-1240-DA on 100/120 mesh Supelcoport or equivalent is used. A representative sample is collected in a glass container equipped with a Teflon-lined cap. Care is taken to avoid sample contact with any plastic. Under the prescribed conditions, 2,4-dichlorophenol has a detection limit of 2.7 ug/l, a range for the average recovery of four measurements of 52.5-121.7 ug/l, and a limit for the standard deviation of 26.4 ug/l.
SFSAS Method 16: Organics in Sediment: Analysis of Sediment for General Organics by Mechanical Dispersion Extraction; GC mass spectrometry detection, sediment, detection limit of 100 ug/kg.
SFSAS Method 29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; GC mass spectrometry detection, biological tissue, detection limit of 2.0 mg/kg.
SFSAS Method 6: Organics in Fish: Analysis of Fish for General Organics by Solvent Extraction; GC mass spectrometry detection, fish, detection limit not specified.
For more Analytic Laboratory Methods (Complete) data for 2,4-DICHLOROPHENOL (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urine samples from occupationally exposed persons can be analyzed by GC on glass column containing 60/80 Mesh Tenax GC using flame ionization detectors. Detection limits range from 0.1 mg/L for phenol to 1 mg/L for dichlorophenols. /Phenols and Dichlorophenols/
Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/
A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/
A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/
A gas chromatographic method is described that is sensitive and specific for the simultaneous determination of 10 chlorinated phenols /in urine samples/: 2,6-, 2,4-, 2,3-, and 3,4-dichlorophenol; 2,4,6-, 2,4,5-, and 3,4,5-trichlorophenol; 2,3,4,6- and 2,3,4,5-tetrachlorophenol; and pentachlorophenol. ... The method is based on the hydrolysis of the phenolic compounds in urine and subsequent derivatization with acetic anhydride. To determine the accuracy and precision of the method, pooled urine from unexposed persons spiked with definite amounts of each chlorophenol was analyzed. Concentrations were between 58 and 220 ug/l. Recoveries ranged between 87 and 119%. The coefficients of variation were between 4.4 and 10.1%. The detection limit for each chlorophenol in urine ranged between 4.9 and 18.6 ug/L.

Storage Conditions

SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants.
...Store in tightly closed containers in a refrigerator away from oxidizers, acid, acid fumes, acid chlorides, acid anhydrides, caustics...

Interactions

... Topical application of 0.3% dimethylbenzanthracene in benzene as an initiator & 20% (312 mg/kg) 2,4-dichlorophenol for 39 wk promoted papillomas & carcinomas in mice.
2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are used extensively in agriculture as herbicides, and are suspected of potential endocrine disruptor activity. In a previous study, we showed that these compounds exhibited synergistic androgenic effects by co-treatment with testosterone in the Hershberger assay. To elucidate the mechanisms of the synergistic effects of these compounds on the androgenicity of testosterone, the androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR /(androgen receptor)/, up to 50% at concentrations of approximately 0.5 microM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP.

Dates

Modify: 2023-08-15

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